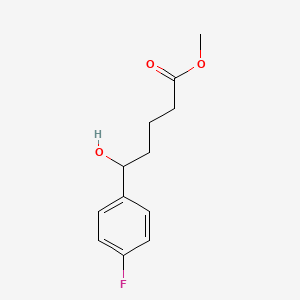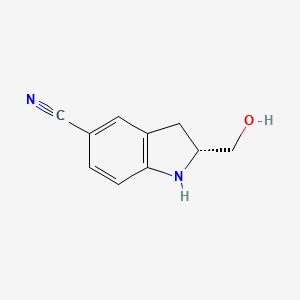
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.
Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.
Substitution: Formation of various substituted indoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Indoline-2-carboxylic acid
- Indoline-5-carboxamide
- (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile
Uniqueness
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1 |
Clave InChI |
JWTFUDCLXAIOJW-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](NC2=C1C=C(C=C2)C#N)CO |
SMILES canónico |
C1C(NC2=C1C=C(C=C2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


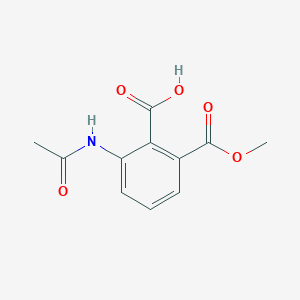
![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)

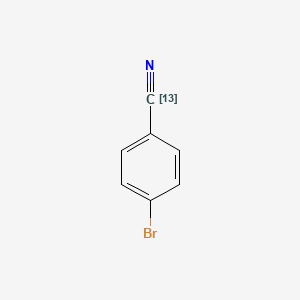
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
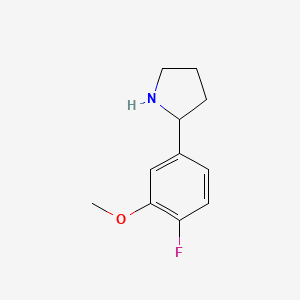


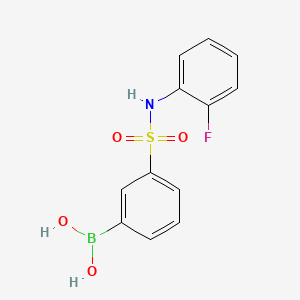

![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
